

Application Note: Quantification of Lychnose in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lychnose**
Cat. No.: **B1263447**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnose is a non-reducing tetrasaccharide, an isomer of the more common raffinose family oligosaccharides (RFOs). It has been identified as a significant carbohydrate component in various members of the Caryophyllaceae family, such as chickweed (*Stellaria media*) and field mouse-ear (*Cerastium arvense*).^{[1][2]} The quantification of **Lychnose** in plant extracts is crucial for phytochemical studies, understanding plant physiology, and for the quality control of herbal preparations and novel drug candidates derived from these plants. This application note provides a detailed protocol for the quantification of **Lychnose** in plant extracts using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD).

Principle

This method utilizes HPLC to separate **Lychnose** from other carbohydrates and compounds present in the plant extract. Due to the lack of a chromophore in **Lychnose**, universal detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are employed. Quantification is achieved by comparing the peak area of **Lychnose** in the sample to a calibration curve generated from a certified analytical standard.

Data Presentation: Quantitative Summary

While extensive quantitative data for **Lychnose** across a wide range of plant species is not broadly available in published literature, the following table summarizes representative findings. Researchers are encouraged to contribute to this dataset through their own investigations.

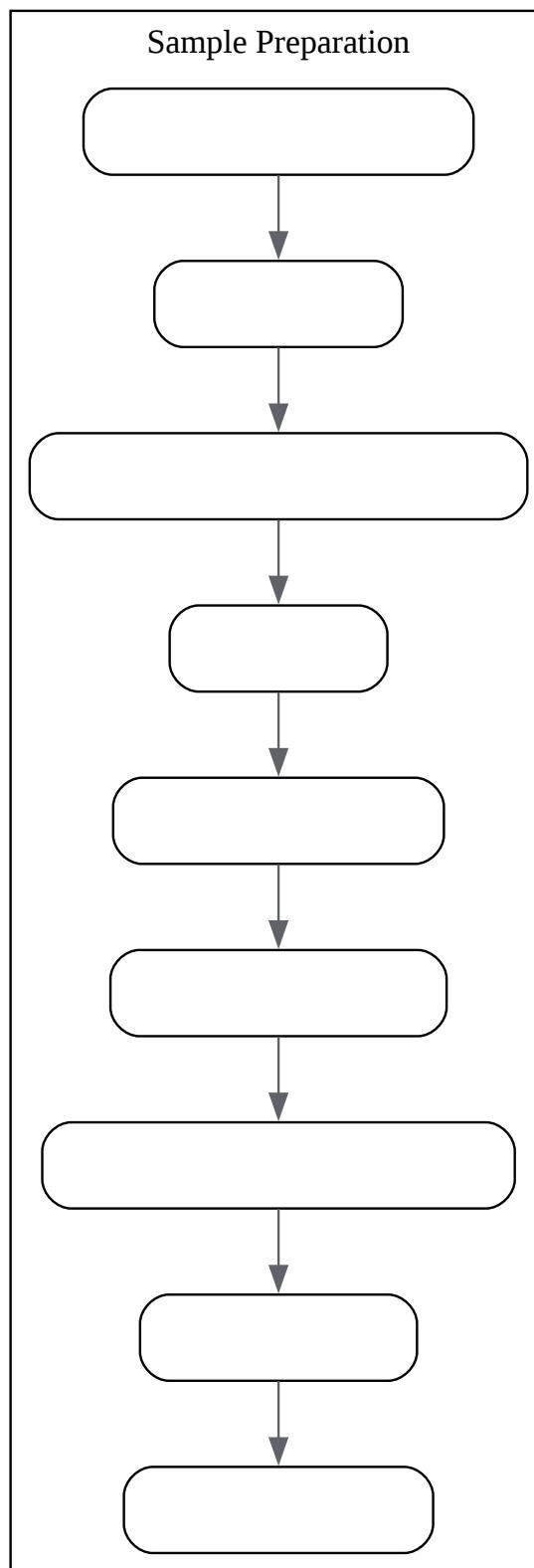
Plant Species	Plant Part	Lychnose Concentration (mg/g dry weight)	Reference
Stellaria media	Leaves	Data not readily available in literature	[1][3]
Cerastium arvense	Leaves	Data not readily available in literature	[1][2][4]
Other Caryophyllaceae species	Various	Presence reported, quantification needed	

Note: The lack of readily available quantitative data highlights a research gap and an opportunity for further phytochemical analysis in the Caryophyllaceae family.

Experimental Protocols

Sample Preparation: Extraction of Oligosaccharides

This protocol describes the extraction of water-soluble carbohydrates, including **Lychnose**, from plant material.


Materials:

- Fresh or freeze-dried plant material (e.g., leaves, stems)
- Mortar and pestle or a suitable grinder
- Deionized water, HPLC grade
- Acetonitrile, HPLC grade
- Centrifuge

- 0.45 μm syringe filters

Procedure:

- Homogenize 1-2 g of fresh plant material or 200-500 mg of dried and powdered plant material.
- To the homogenized sample, add 10 mL of 80% (v/v) ethanol in deionized water.
- Incubate the mixture in a water bath at 80°C for 30 minutes with occasional vortexing.
- Centrifuge the extract at 4000 x g for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of deionized water.
- Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial.

[Click to download full resolution via product page](#)

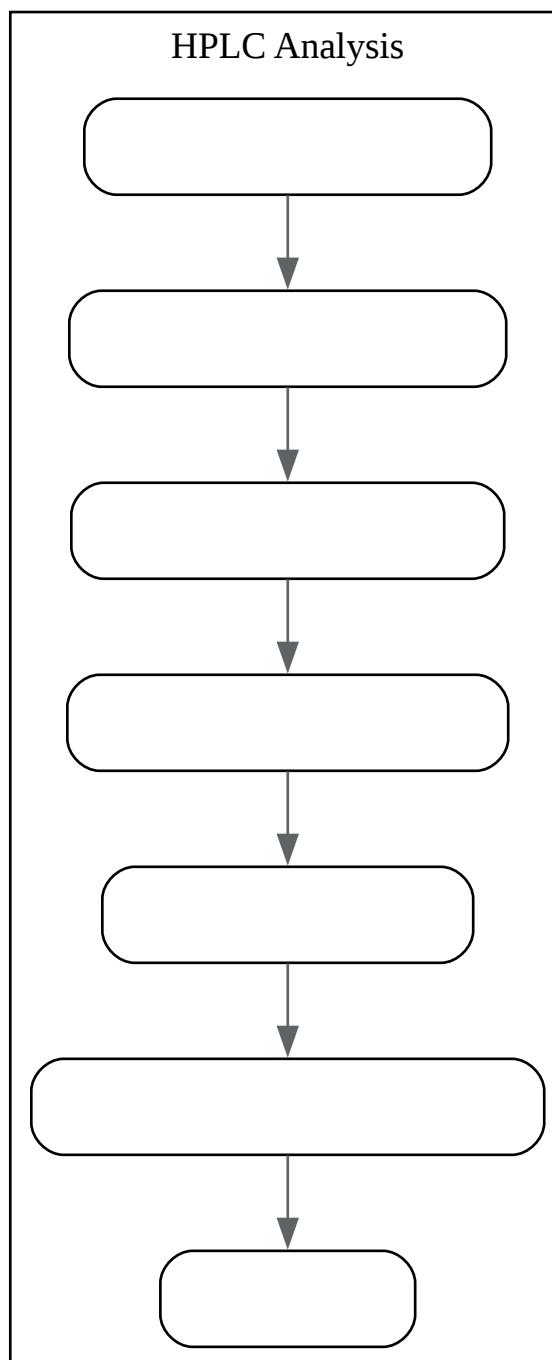
Caption: Workflow for the extraction of **Lychnose** from plant material.

HPLC-RID/ELSD Method for Quantification

Instrumentation and Conditions:

- HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.
- Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
- Column: A carbohydrate analysis column, such as an amino-based (e.g., Amide) or a ligand-exchange (e.g., Ca²⁺ or Pb²⁺) column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) or gradient elution for complex samples.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 10-20 μ L.
- RID Settings: Maintain at a stable temperature, typically 35-40°C.
- ELSD Settings:
 - Nebulizer Temperature: 30-40°C
 - Evaporator Temperature: 50-70°C
 - Gas Flow (Nitrogen): 1.5-2.0 L/min

Standard Preparation:

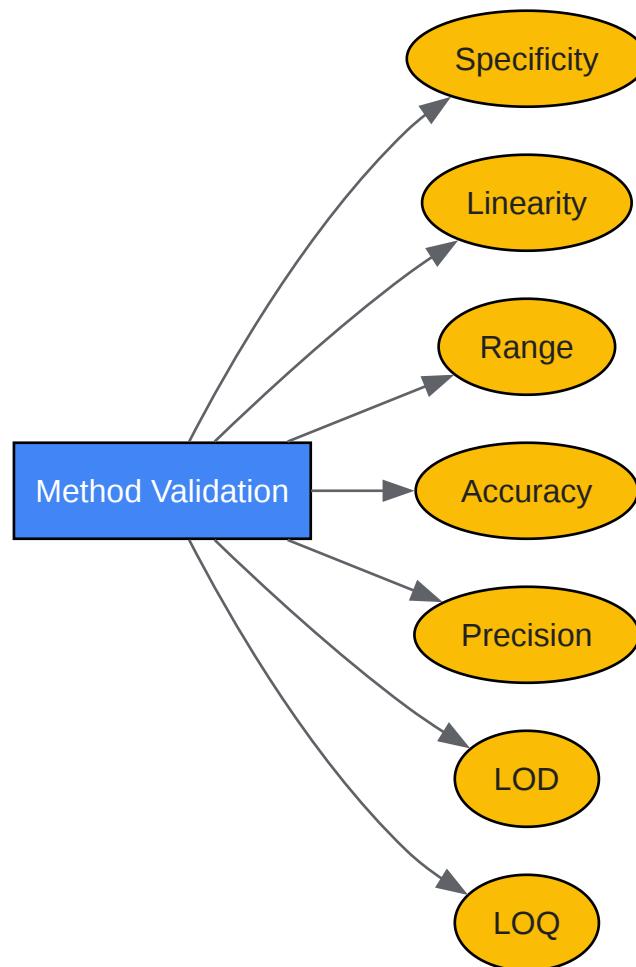

- Analytical Standard: A high-purity analytical standard of **Lychnose** is required. As of the writing of this note, a commercial standard for **Lychnose** may not be readily available from major suppliers. In such cases, researchers may need to isolate and purify **Lychnose** from a known plant source and characterize it using techniques like NMR and Mass Spectrometry to create an in-house standard. Alternatively, for semi-quantitative analysis, a structurally

related and commercially available standard like raffinose or stachyose can be used, with the acknowledgment of this limitation in the final report.

- Stock Solution: Prepare a stock solution of the **Lychnose** standard (e.g., 10 mg/mL) in deionized water.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of **Lychnose** in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards, starting with the lowest concentration.
- Construct a calibration curve by plotting the peak area against the concentration of the **Lychnose** standards.
- Inject the prepared plant extract samples.
- Identify the **Lychnose** peak in the sample chromatograms by comparing the retention time with that of the standard.
- Calculate the concentration of **Lychnose** in the samples using the calibration curve.


[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC quantification of **Lychnose**.

Method Validation

For reliable and accurate results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the **Lychnose** peak from other peaks in the chromatogram.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by the correlation coefficient (r^2) of the calibration curve, which should ideally be >0.99 .
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery experiments.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

[Click to download full resolution via product page](#)

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantification of **Lychnose** in plant extracts. The choice of an appropriate carbohydrate column and a universal detector like RID or ELSD is critical for successful analysis. While the commercial availability of a **Lychnose** analytical standard may present a challenge, this protocol offers a comprehensive approach for researchers in natural product chemistry, pharmacology, and quality control to accurately determine the levels of this unique tetrasaccharide in plant-based materials. Further research to quantify **Lychnose** in a wider variety of plant species is encouraged to expand our understanding of its distribution and potential biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oligosaccharide standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. O-alpha-D-Galactopyranosyl-(1->1)-O-beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside | C24H42O21 | CID 25079986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and biosynthesis of lychnose in Cerastium arvense - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Lychnose in Plant Extracts using HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263447#quantification-of-lychnose-in-plant-extracts-using-hplc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com